Chemical Identification
The compound [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic molecule with the chemical formula and a molecular weight of 272.34 g/mol. It is recognized by its CAS number 1353962-02-3 and is often used in pharmaceutical research and development due to its potential biological activities.
Source
This compound is synthesized through various chemical methods that involve the manipulation of piperidine derivatives, which are foundational in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, facilitating further reactions without compromising the integrity of the piperidine ring.
Classification
The compound falls under the category of amino acids and their derivatives, specifically those containing piperidine moieties. It is classified as a chiral compound due to the presence of an asymmetric carbon atom in its structure.
Methods
The synthesis of [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves several steps:
Technical details may include the use of solvents such as dimethylformamide or dichloromethane, and bases like triethylamine to facilitate these reactions. Reaction conditions typically involve controlled temperatures and times to optimize yield and purity.
Structure
The molecular structure can be represented as follows:
This structure features a piperidine ring substituted with a tert-butoxycarbonyl group and an acetic acid side chain.
Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to characterize this compound, providing insights into its functional groups and molecular conformation. For example, typical NMR shifts for hydrogen atoms in this compound might include signals corresponding to the piperidine ring protons and the acetic acid protons.
Reactions
The compound can undergo various chemical reactions, including:
Technical details would include specific conditions such as temperature ranges (e.g., 0°C to 80°C) and solvent choices that affect reaction outcomes.
Process
The mechanism by which [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The piperidine moiety may enhance binding affinity due to its ability to mimic natural substrates in biochemical pathways.
Data from pharmacological studies can provide insights into its efficacy, potency, and selectivity against various targets, which is crucial for drug development processes.
Physical Properties
Chemical Properties
Relevant data from literature often include detailed spectral data (NMR, IR) that confirm structural integrity post-synthesis.
Scientific Uses
[(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:
The (R)-3-aminopiperidine scaffold is typically accessed via chiral pool derivation or asymmetric hydrogenation. Commercial (R)-3-(Boc-amino)piperidine ([α]²²/D +3.2° in DMF, mp 116–121°C) provides an enantiopure starting material (97% ee), enabling N-alkylation for methylamino group installation [6]. Alternatively, catalytic asymmetric hydrogenation of pyridinium salts using Ir(I)/P,N-ligand systems achieves cis-fluoropiperidines with >90% ee, though substrate scope limitations exist for ester/amide-containing analogs [5].
Triflate-mediated displacement offers superior stereocontrol: (R)-2-hydroxypropionate esters convert to triflates in situ, undergoing Sₙ2 reaction with N-Boc-aminopiperidine at –50°C to afford C1-alkylated piperidines with 74–84% yield and configurational inversion (Scheme 1) [4]. This method surpasses classical α-haloacid routes by minimizing racemization (<2% ee loss).
Table 1: Comparative Stereoselective Methods for (R)-3-Aminopiperidine Derivatives
Method | Chiral Control | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Chiral Pool (Boc-piperidine) | Pre-existing chirality | >95 | 97 | Cost of enantiopure substrates |
Ir-Catalyzed Hydrogenation | Ligand-induced | 70–92 | 90–99 | Low tolerance for polar groups |
Triflate Displacement | Inversion mechanism | 74–84 | 95–98 | Cryogenic conditions required |
Table 2: Chiral Building Blocks for Piperidine Synthesis
Building Block | Purity | Optical Activity | Storage | Reference |
---|---|---|---|---|
(R)-3-(Boc-amino)piperidine | 97% | [α]²²/D +3.2° (DMF) | 2–8°C | [6] |
Methyl (R)-2-(trifluoromethanesulfonyloxy)propanoate | >90% | N/A | –20°C | [4] |
1.2 tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Amino Group Functionalization
Boc protection of the piperidine C3-amino group enables chemoselective N-methylation. Following Boc installation, reductive amination (formaldehyde/NaBH₄) or methylation (CH₃I/K₂CO₃) yields tertiary amines without epimerization. Crucially, the Boc group’s steric bulk suppresses N-overalkylation during quaternization [4].
Deprotection employs acidolysis (TFA/DCM or HCl/dioxane), generating the tert-butyl cation intermediate. Kinetic studies reveal optimal deprotection at 0–25°C in 2–4 h (≤5% racemization). However, extended exposure to strong acids promotes piperidinium salt formation, complicating acetic acid conjugation [4] [7]. Orthogonal protection using nosyl (o-nitrobenzenesulfonyl) groups permits Boc retention during N-alkylation—essential for synthesizing N-Boc/N-nosyl dipeptides without side reactions [4].
Table 3: Boc Deprotection Conditions and Byproduct Formation
Deprotection Reagent | Temperature (°C) | Time (h) | Deprotection Yield (%) | Racemization (%) | Major Byproduct |
---|---|---|---|---|---|
25% TFA/DCM | 0 | 2 | 95 | <2 | tert-Butyl trifluoroacetate |
4M HCl/Dioxane | 25 | 4 | 98 | 3–5 | Piperidinium chloride |
ZnBr₂ | 40 | 12 | 85 | <1 | None |
The acetic acid moiety is introduced via alkylation of piperidine nitrogen. Key approaches include:
Carboxylic acid activation for amide bond formation employs EDC/DMAP in DCM, generating conjugates with peptide backbones or enzyme inhibitor warheads (e.g., xanthines). The acetic acid’s pKₐ (~3.8) facilitates in situ activation without epimerization [1] [3]. Boronic acid-derived inhibitors exemplify applications where acetic acid spacer enhances manganese chelation in arginase inhibitors [3].
Table 4: Carboxylic Acid Conjugation Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantage |
---|---|---|---|---|
Alkylation | Bromoacetic acid, K₂CO₃, MeCN, 70°C | 72 | 90 | Simple one-step protocol |
Mitsunobu | DIAD, PPh₃, THF, 0°C to rt | 51–68 | 85–92 | Configurational retention |
Reductive Amination | Glyoxylic acid, NaBH₃CN, MeOH | 65 | 88 | Avoids alkylating agents |
Solution-phase synthesis dominates for this compound:
Solid-phase approaches leverage Wang resin-linked amino acids: Piperidine nitrogen alkylation occurs on-resin using bromoacetic acid/DIEA, followed by cleavage (TFA/water). While enabling combinatorial libraries (85–93% purity), resin loading heterogeneity and scale-up costs limit utility for bulk synthesis [4] [7].
Table 5: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 62–78% | 45–65% |
Purity (Crude) | 85–92% | 75–88% |
Scalability | Multi-gram (demonstrated) | <1 g (typical) |
Chirality Preservation | High (94–97% ee) | Moderate (85–90% ee) |
Key Advantage | Cost-effective for large batches | Amenable to parallel diversification |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: